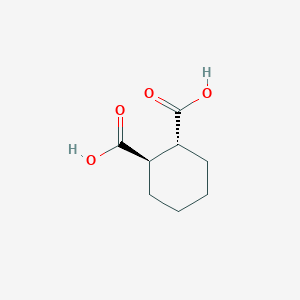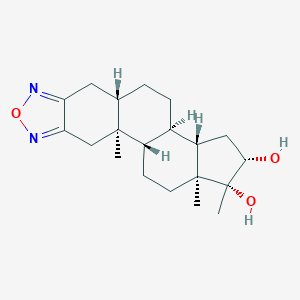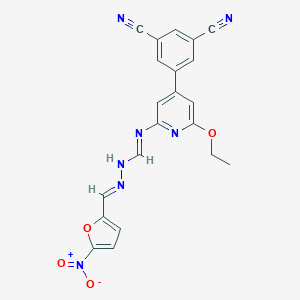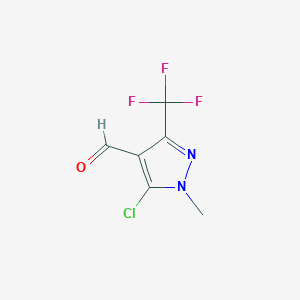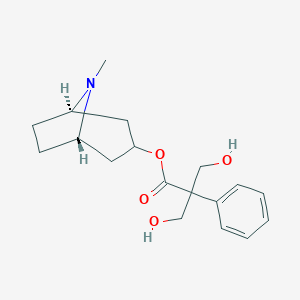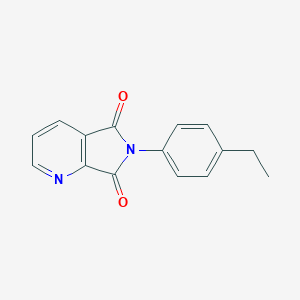
6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrrolo[3,4-b]pyridine core with a 4-ethylphenyl substituent at the 6-position and a dione functionality at the 5,7-positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-ethylbenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst can lead to the formation of the desired pyrrolopyridine core. The subsequent oxidation of the intermediate product yields the final dione compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: The aromatic ring and pyridine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce diols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or pyridine core.
Aplicaciones Científicas De Investigación
6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mecanismo De Acción
The mechanism of action of 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit cell proliferation by targeting key signaling pathways involved in cell growth and survival.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-b]pyridine: A structurally related compound with similar biological activities.
Pyrrolo[2,3-b]pyridine: Another related compound with a different substitution pattern on the pyridine core.
Indole derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.
Uniqueness
6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione is unique due to its specific substitution pattern and dione functionality, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
6-(4-ethylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-2-10-5-7-11(8-6-10)17-14(18)12-4-3-9-16-13(12)15(17)19/h3-9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJKSGHCNHOJDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60155080 |
Source


|
| Record name | 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126104-21-0 |
Source


|
| Record name | 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126104210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(4-Ethylphenyl)-5H-pyrrolo(3,4-b)pyridine-5,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI)](/img/structure/B142241.png)
![phosphono [(2E,7R)-3,7,11-trimethyldodeca-2,10-dienyl] hydrogen phosphate](/img/structure/B142245.png)
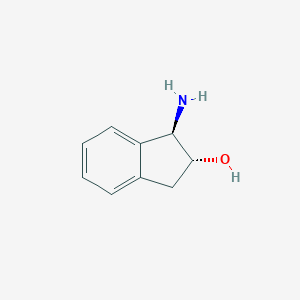
![Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate](/img/structure/B142250.png)
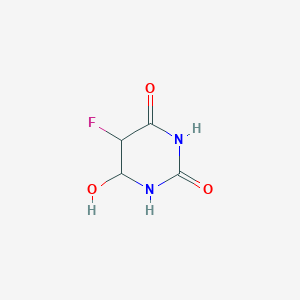
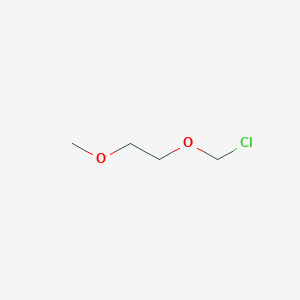
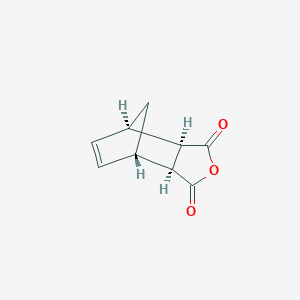
![7-Methyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B142258.png)
